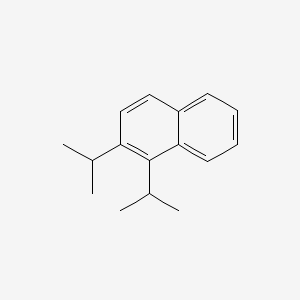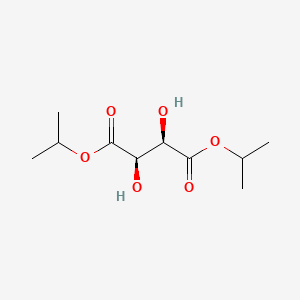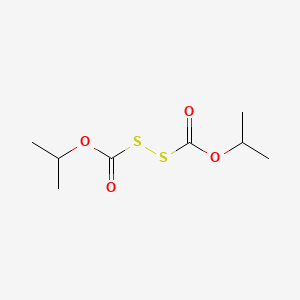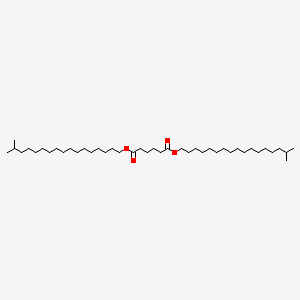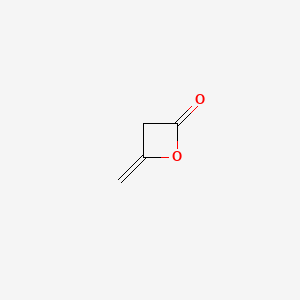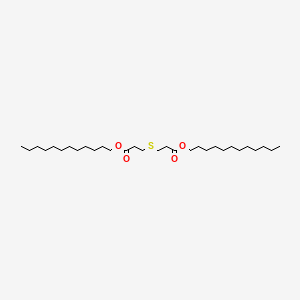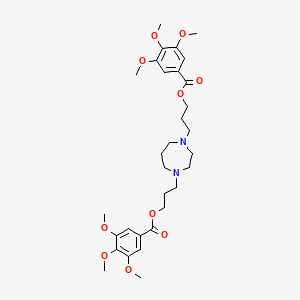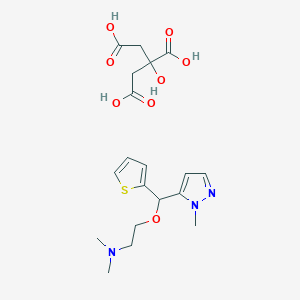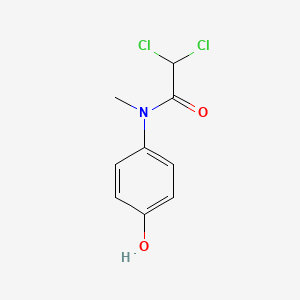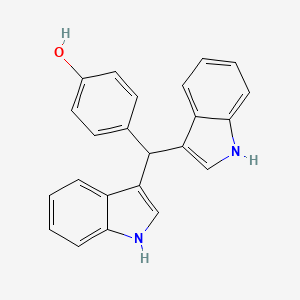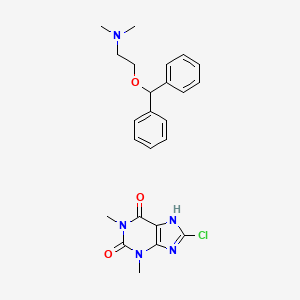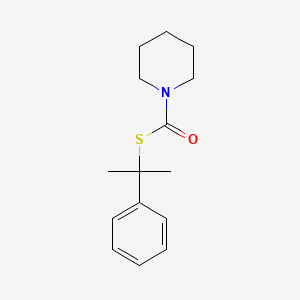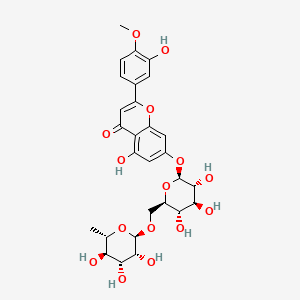
Diosmin
描述
双氢橙皮苷是一种天然存在的黄酮类糖苷,主要存在于柑橘类水果中。它是一种从橙皮苷衍生的生物类黄酮,以其对血管健康的益处而闻名。 双氢橙皮苷被广泛用于治疗各种血管疾病,包括慢性静脉功能不全、痔疮和静脉曲张 .
科学研究应用
双氢橙皮苷由于其多种生物活性,在科学研究中具有广泛的应用。 它已被广泛研究用于其抗炎、抗氧化、抗糖尿病、抗高脂血症和抗纤维化作用 . 在医学上,双氢橙皮苷用于治疗慢性静脉功能不全、痔疮和静脉曲张。 它在治疗心血管疾病、肝脏保护和神经保护方面也显示出潜力 .
作用机制
双氢橙皮苷的确切作用机制尚不完全清楚。 据了解,它通过维持循环系统的结构和功能来支持血管健康,尤其是静脉的强度和功能 . 双氢橙皮苷被认为是通过其抗氧化和抗炎特性发挥作用的,这些特性有助于减少血管中的氧化应激和炎症 .
生化分析
Biochemical Properties
Diosmin is derived from hesperidin, a flavanone abundantly found in citrus fruits . After oral administration, this compound is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound possesses multiple desirable properties including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models .
Cellular Effects
This compound has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . It reduces renal inflammation and fibrosis by inhibiting nuclear translocation of NF-κB P65 through activating SIRT3 . It also has anti-inflammatory effects brought about by lowering leukocyte activation and adherence as well as the production of prostaglandins and cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound has not been fully established . This compound reduces renal inflammation and fibrosis, which is contributed by inhibiting nuclear translocation of NF-κB P65 through activating SIRT3 . CASP3, MMP9, ANXA5, and HSP90AA1 might be the most important direct targets of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound on inflammation have been tested not only for pure compound, but also from the plant Phlomis viscose Poiret, Zhishi, and zhiqiao acting on inflammatory cytokines release, and metabolic pathways triggered by inflammation .
Dosage Effects in Animal Models
The LD50 of this compound is >3g/kg in animal studies, with an LD50 of greater than 3000 mg/kg in rats . No cases of overdose have been reported, however, an overdose is likely to result in gastrointestinal effects such as nausea, dyspepsia, vomiting, and diarrhea . Recently published studies have shown that this compound has dose-dependent pro-apoptotic effects on a range of animal cancers, including breast, prostate, colon, oral, and urinary bladder tumors .
Metabolic Pathways
This compound’s biosynthesis in most species takes place following the general phenylpropanoid pathway and the flavonoid biosynthetic branch . After oral administration, this compound is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion .
Transport and Distribution
After oral administration, this compound is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion . Following the oral administration of this compound, diosmetin demonstrated a greater volume of distribution than the total blood volume, as well as a long half-life, indicating that diosmetin is widely distributed into the tissues .
Subcellular Localization
Given that this compound is widely distributed into the tissues after oral administration , it can be inferred that it may be present in various subcellular compartments
准备方法
合成路线和反应条件
双氢橙皮苷可以通过几种化学反应从橙皮苷合成。一种常见的方法是使用在碘和吡啶存在下,用氢氧化钠水溶液氧化橙皮苷。 这种反应生成双氢橙皮苷,效率约为66% . 另一种方法是用N-溴代琥珀酰亚胺、过氧化苯甲酰和氯仿对乙酰橙皮苷进行溴化,效率约为44% .
工业生产方法
双氢橙皮苷的工业生产通常包括从柑橘果皮中提取橙皮苷,然后将其转化为双氢橙皮苷。该过程包括一些步骤,例如用吡啶和甲基亚砜回流橙皮苷,然后用硫酸和碘化钾加热。 然后用甲醇和氢氧化钠处理所得混合物,过滤并酸化以获得双氢橙皮苷晶体 .
化学反应分析
反应类型
双氢橙皮苷会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其合成和修饰至关重要。
常见的试剂和条件
形成的主要产物
这些反应形成的主要产物是双氢橙皮苷本身。 此外,双氢橙皮苷可以进一步修饰以生产双氢橙皮素,一种具有相似特性的相关黄酮类化合物 .
相似化合物的比较
类似的化合物包括橙皮苷、双氢橙皮素和柑橘类水果中发现的其他黄酮类化合物 . 与这些化合物相比,双氢橙皮苷的独特之处在于其在改善血管健康方面的更高效力及其良好的安全性 .
类似化合物的清单
- 橙皮苷
- 双氢橙皮素
- 芸香苷
- 槲皮素
属性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOSUNBTXMUFQ-YFAPSIMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045892 | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
926.8±65.0 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diosmin helps to maintain circulatory system structure and function, particularly vein strength and competence. The molecular mechanism of action of diosmin has not been established. Several resources indicate that diosmin binds to the aryl hydrocarbon receptor, however clinical relevance to vascular function is unknown. One study demonstrates that oral diosmin exerts effects on the in vitro metabolism of noradrenaline by varicose veins, potentially benefitting vascular health. | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
520-27-4 | |
| Record name | Diosmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diosmin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
277-278 | |
| Record name | Diosmin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diosmin itself is a prodrug, meaning it is metabolized in the body to its active form, diosmetin. Diosmetin enhances venous tone by interacting with α-adrenergic receptors on venous smooth muscle cells. [] This interaction promotes contraction, reducing venous capacitance and improving venous return.
A: this compound exhibits anti-inflammatory effects through multiple pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of the anti-inflammatory cytokine IL-12. [] Additionally, it can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. [] this compound can also inhibit the expression of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. []
A: Yes, this compound demonstrates antioxidant activity. In various experimental models, this compound has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and elevate glutathione (GSH) levels. [, ] These actions contribute to its protective effects against oxidative damage in various tissues.
A: this compound has been shown to protect against ischemia/reperfusion injury in various organs, including the retina, kidneys, and heart. [, , ] This protective effect is attributed, in part, to its antioxidant activity, which helps to neutralize the excessive reactive oxygen species generated during reperfusion. Additionally, this compound can reduce inflammatory responses and improve microcirculation, further contributing to its protective effects.
ANone: this compound has the molecular formula C28H32O15 and a molecular weight of 608.54 g/mol.
A: Yes, various spectroscopic techniques, including UV-Vis spectrophotometry, are employed to characterize and quantify this compound. UV spectrophotometry commonly utilizes specific wavelengths, such as 268 nm and 370 nm, for this compound quantification in pharmaceutical formulations. []
ANone: While specific material incompatibilities depend on the formulation and intended application, strong oxidizing agents are generally incompatible with flavonoids like this compound.
ANone: this compound is not typically recognized for its catalytic properties. Its primary mechanisms of action revolve around its antioxidant, anti-inflammatory, and venotonic properties, rather than catalytic activity.
A: Yes, computational chemistry techniques like molecular docking have been employed to study the interactions between this compound or its active metabolite, diosmetin, and various protein targets. For example, docking studies have explored the binding affinity of this compound and diosmetin to aldose reductase and alpha-amylase, enzymes relevant to diabetes management. [] These studies provide insights into the potential binding modes and affinities of this compound with target proteins, aiding in understanding its pharmacological effects.
A: this compound's activity is closely tied to its structure. For example, the presence of the double bond in this compound, as opposed to its parent compound hesperidin, is thought to contribute to its enhanced bioavailability and pharmacological activity. [] Further research exploring the impact of specific structural modifications on this compound's activity, potency, and selectivity is an active area of investigation.
A: this compound is often formulated with the flavonoid hesperidin to enhance its bioavailability. Micronization is a key strategy employed to improve the dissolution rate and absorption of this compound, leading to increased bioavailability. [, ]
ANone: As a pharmaceutical compound, this compound manufacturing and distribution adhere to strict safety, health, and environmental (SHE) regulations. These regulations vary depending on the country and region but generally encompass guidelines for manufacturing practices, environmental protection, and worker safety.
A: this compound, after oral administration, undergoes limited absorption in its original form. It is primarily metabolized by gut microflora into diosmetin, its active form. Diosmetin is then absorbed into the bloodstream and further metabolized, primarily in the liver, through conjugation reactions. []
A: The elimination half-life of diosmetin, the active metabolite of this compound, has been reported to be variable, ranging from 2 to 11 hours, based on the formulation and individual factors. []
A: Cell-based assays utilizing various cell lines, such as RAW264.7 macrophages, PC12 cells, and human colon cancer cell lines (DLD-1, Caco-2, HT-29), are employed to investigate the anti-inflammatory, neuroprotective, and anti-cancer effects of this compound, respectively. [, , ]
ANone: Various animal models, including rodents (rats, mice) have been employed to evaluate the effects of this compound in different conditions, such as:
ANone: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound, primarily in the context of chronic venous insufficiency and hemorrhoids. These trials often involve evaluating the effects of this compound on symptom relief, quality of life, and venous hemodynamics.
ANone: this compound's primary mechanisms of action do not typically involve direct targeting of specific enzymes or pathways that are prone to developing resistance, such as those seen with antibiotics or some anticancer agents. Therefore, resistance to this compound is not a common clinical concern.
ANone: this compound is generally well-tolerated, with a favorable safety profile. Adverse effects, when reported, are typically mild and transient, including gastrointestinal discomfort, headache, and dizziness.
ANone: Research focusing on novel drug delivery systems for this compound is ongoing. Strategies like nanoparticle formulations and liposomal encapsulation are being explored to improve its targeting to specific tissues, enhance bioavailability, and potentially reduce dosage requirements.
ANone: Research on identifying specific biomarkers to predict the efficacy of this compound or monitor treatment response is an evolving area. Exploring potential biomarkers related to inflammation, oxidative stress, and vascular function could provide valuable tools for personalized medicine approaches in the future.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is the most widely used technique for quantifying this compound in pharmaceutical formulations and biological samples.
ANone: Data regarding the environmental fate and ecotoxicological effects of this compound is limited. Further research is necessary to understand its potential impact on the environment and develop strategies for its safe disposal and mitigation of any negative ecological effects.
A: this compound exhibits poor water solubility, which can impact its bioavailability. Micronization is a widely used technique to enhance its dissolution rate by reducing particle size, thereby increasing its surface area. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


